molecular formula C18H19BrN2O3 B244939 5-bromo-N-[3-(isobutyrylamino)phenyl]-2-methoxybenzamide

5-bromo-N-[3-(isobutyrylamino)phenyl]-2-methoxybenzamide

カタログ番号 B244939
分子量: 391.3 g/mol
InChIキー: KQMNVCYAPCNNLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-[3-(isobutyrylamino)phenyl]-2-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is also known as BIBX1382, and its chemical formula is C19H21BrN2O3.

作用機序

The mechanism of action of BIBX1382 involves its ability to block the activity of the epidermal growth factor receptor (EGFR) by binding to the receptor's ATP-binding site. This prevents the activation of downstream signaling pathways that are involved in cell proliferation, migration, and survival. By inhibiting the activity of EGFR, BIBX1382 can induce apoptosis (cell death) in cancer cells and reduce the growth and proliferation of tumors.
Biochemical and Physiological Effects:
BIBX1382 has been shown to have several biochemical and physiological effects in various types of cells and tissues. In cancer cells, BIBX1382 can induce cell cycle arrest and apoptosis, resulting in the inhibition of tumor growth and proliferation. In neuronal cells, BIBX1382 can modulate the activity of certain receptors involved in neurotransmission, leading to potential applications in the treatment of neurological disorders. Additionally, BIBX1382 has been shown to have anti-inflammatory effects and can reduce the activity of certain enzymes involved in cardiovascular diseases.

実験室実験の利点と制限

One of the main advantages of using BIBX1382 in lab experiments is its specificity for the epidermal growth factor receptor (EGFR), which allows for targeted inhibition of this pathway in cancer cells. Additionally, BIBX1382 has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, one of the main limitations of using BIBX1382 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several potential future directions for research on BIBX1382. One area of interest is the development of new synthetic methods for producing BIBX1382 with higher yields and improved purity. Additionally, further studies are needed to investigate the potential applications of BIBX1382 in the treatment of various types of cancer, neurological disorders, and cardiovascular diseases. Finally, there is a need for more in-depth studies to investigate the mechanism of action of BIBX1382 and its effects on specific signaling pathways and cellular processes.

合成法

The synthesis of BIBX1382 involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to produce 5-bromo-2-methoxybenzoyl chloride. This intermediate product is then reacted with 3-(isobutyrylamino)aniline in the presence of triethylamine to yield 5-bromo-N-[3-(isobutyrylamino)phenyl]-2-methoxybenzamide. The overall yield of this synthesis method is approximately 50%.

科学的研究の応用

BIBX1382 has been extensively studied for its potential applications in various areas of scientific research, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer treatment, BIBX1382 has been shown to inhibit the growth and proliferation of cancer cells by blocking the epidermal growth factor receptor (EGFR) signaling pathway, which is involved in the development and progression of various types of cancer. BIBX1382 has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to cross the blood-brain barrier and target specific receptors in the brain. Additionally, BIBX1382 has been shown to have potential applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis, by inhibiting the activity of certain enzymes involved in these conditions.

特性

分子式

C18H19BrN2O3

分子量

391.3 g/mol

IUPAC名

5-bromo-2-methoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O3/c1-11(2)17(22)20-13-5-4-6-14(10-13)21-18(23)15-9-12(19)7-8-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23)

InChIキー

KQMNVCYAPCNNLS-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC

正規SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。